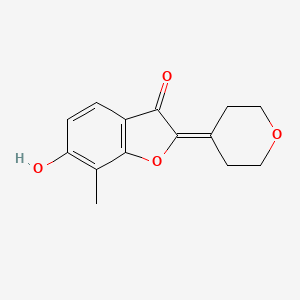

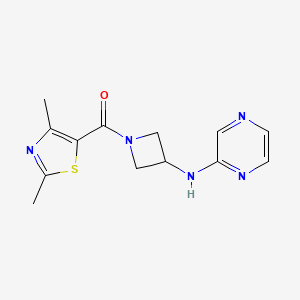

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

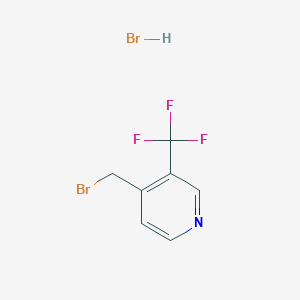

“2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .

Synthesis Analysis

The synthesis of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” and similar derivatives is based on the classical Beirut reaction . The Beirut reaction involves the reaction of benzofurazan oxides with 2-nitrobenzylcyanides in acetonitrile with pyrrolidine as a catalyst .Molecular Structure Analysis

The molecular formula of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is C22H18N2O2 . It’s a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Chemical Reactions Analysis

Quinoxaline and its derivatives have been known to undergo various chemical reactions. For instance, fluorine atoms linked to quinoxaline or benzofuroxan rings can be replaced by a methoxy group when dissolved in an ammonia-saturated solution of methanol .Physical And Chemical Properties Analysis

The molecular weight of “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is 342.39 . As a derivative of quinoxaline, it’s likely to share similar physical and chemical properties with quinoxaline, which is a colorless oil that melts just above room temperature .Scientific Research Applications

Synthesis and Chemical Properties

- Quinoxaline Derivatives for Antituberculosis Agents : Research has led to the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for their antituberculosis activity. The study found that specific substituents on the quinoxaline nucleus significantly impact their microbial inhibitory concentrations, demonstrating the potential of these compounds in developing new antituberculosis drugs (Jaso et al., 2005).

- Rhodium-Catalyzed Asymmetric Hydrogenation : Ligands derived from quinoxaline, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown high catalytic activities and excellent enantioselectivities in the asymmetric hydrogenation of functionalized alkenes. This highlights the compound's utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Biological Activities

- Neuroprotectant for Cerebral Ischemia : The analog 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) serves as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showcasing neuroprotective properties against global ischemia (Sheardown et al., 1990).

- Antimicrobial Activity : New quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline have shown significant antibacterial activities, suggesting their potential as novel antimicrobial agents (Alavi et al., 2017).

Application in Material Science

- Photoluminescence Applications : The exploration of 5,8-π-extended quinoxaline derivatives as photoluminescent compounds opens up possibilities for their use in luminescence applications, suggesting that specific structural modifications can significantly impact their photophysical properties (Mancilha et al., 2006).

Synthesis of Functionalized Derivatives

- Efficient Synthesis Methods : Research on the facile synthesis of novel quinoxaline derivatives highlights the development of efficient and economical methods for producing compounds with potential biological activities, underscoring the versatility and practical significance of quinoxaline derivatives in synthetic chemistry (Mohebat et al., 2016).

Mechanism of Action

While the specific mechanism of action for “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” is not mentioned in the sources, quinoxaline derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, and more .

Future Directions

Quinoxaline and its derivatives have been the subject of extensive research due to their diverse biological activities . They are frequently used in the synthesis of biologically active compounds . Therefore, “2-Benzyl-3-(4-methoxyphenoxy)quinoxaline” and similar compounds may continue to be of interest in pharmaceutical and medicinal chemistry research.

properties

IUPAC Name |

2-benzyl-3-(4-methoxyphenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-25-17-11-13-18(14-12-17)26-22-21(15-16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPUOVDLDYBFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-3-(4-methoxyphenoxy)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2735746.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2735747.png)

![2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2735749.png)

![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid](/img/structure/B2735755.png)

![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/no-structure.png)